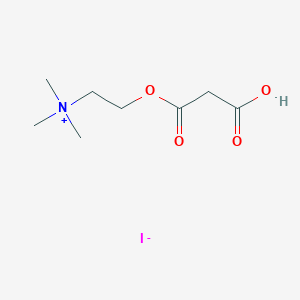
2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a complex structure that includes a carboxyacetoxy group and a trimethylethan-1-aminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
Scientific Research Applications
2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and substitution reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 2-(2-Carboxyacetoxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
6-[3-(2-Carboxyacetoxy)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4-oxo-4H-chromen-2-yl]-3-hydroxy-2,4-cyclohexadien-1-yl: A compound with similar carboxyacetoxy groups but different structural features.
(2R)-3-Carboxy-2-(2-carboxyacetoxy)-N,N,N-trimethyl-1-propanaminium chloride: A structurally related compound with a chloride ion instead of iodide.
Properties
Molecular Formula |
C8H16INO4 |
|---|---|
Molecular Weight |
317.12 g/mol |
IUPAC Name |
2-(2-carboxyacetyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C8H15NO4.HI/c1-9(2,3)4-5-13-8(12)6-7(10)11;/h4-6H2,1-3H3;1H |
InChI Key |
YYBBIOMNYWTQHG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CC(=O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















